3-Bromophenanthrene-9,10-dione 3-Bromophenanthrene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 13292-05-2
VCID: VC21300966
InChI: InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
SMILES: C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O
Molecular Formula: C14H7BrO2
Molecular Weight: 287.11 g/mol

3-Bromophenanthrene-9,10-dione

CAS No.: 13292-05-2

Cat. No.: VC21300966

Molecular Formula: C14H7BrO2

Molecular Weight: 287.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromophenanthrene-9,10-dione - 13292-05-2

Specification

CAS No. 13292-05-2
Molecular Formula C14H7BrO2
Molecular Weight 287.11 g/mol
IUPAC Name 3-bromophenanthrene-9,10-dione
Standard InChI InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
Standard InChI Key OFVPOKPVPJPQAY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O

Introduction

Chemical and Physical Properties

3-Bromophenanthrene-9,10-dione possesses distinct chemical and physical characteristics that are essential for understanding its behavior in various applications and reactions.

Basic Identifiers and Structural Information

PropertyValueSource
IUPAC Name3-bromophenanthrene-9,10-dione
CAS Registry Number13292-05-2
Molecular FormulaC₁₄H₇BrO₂
Molecular Weight287.11 g/mol
European Community (EC) Number878-398-8
DSSTox Substance IDDTXSID50449809

Physical Properties

PropertyValueSource
Physical AppearanceLight yellow to brown powder or crystalline solid
Melting Point267-268°C or 272°C (variations in literature)
Boiling Point446.8°C
XLogP33.200 (measure of lipophilicity)

Structural Representations

The compound can be represented through various chemical notation systems:

Notation TypeRepresentationSource
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O
InChIInChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
InChIKeyOFVPOKPVPJPQAY-UHFFFAOYSA-N

The molecule's structure features a tricyclic phenanthrene core with a bromine atom at the 3-position and two carbonyl groups at the 9 and 10 positions, creating a quinone functionality within the central ring .

Synthesis Methods

Several approaches have been developed for the synthesis of 3-Bromophenanthrene-9,10-dione, with each method offering specific advantages depending on scale, available starting materials, and desired purity.

Bromination of Phenanthrene-9,10-dione

The most common synthetic route involves the bromination of phenanthrene-9,10-dione:

ReagentsConditionsYieldProduct CharacteristicsSource
Phenanthrene-9,10-dione, NBS (N-bromosuccinimide)98% sulfuric acid, room temperature, 12 hours90%Orange solid, m.p. 272.4-273.6°C
Phenanthrene-9,10-dione, BromineChloroform or carbon tetrachloride, reflux conditionsNot specifiedLight yellow to brown crystalline solid

The detailed procedure as described in the literature involves:

  • Addition of phenanthrene-9,10-dione to 98% sulfuric acid

  • Gradual addition of NBS (N-bromosuccinimide)

  • Stirring at room temperature for 12 hours

  • Filtration of the precipitate, washing with water, and drying to yield the product

Advanced Synthetic Approaches

A more sophisticated approach for related compounds like 3-bromo-6-chloro-phenanthrene-9,10-dione involves:

This more complex approach demonstrates the possibility of introducing additional functionalities to the phenanthrene core while maintaining good yields, which is valuable for creating specialized derivatives .

Applications in Science and Industry

3-Bromophenanthrene-9,10-dione has found utility across multiple scientific disciplines and industrial applications, owing to its unique structure and reactivity profile.

Organic Electronics

The compound has shown promise in the field of organic electronics, particularly as a precursor for materials used in:

Application AreaRole of 3-Bromophenanthrene-9,10-dioneSource
Organic Light-Emitting Diodes (OLEDs)Precursor for synthesis of thermally activated delayed fluorescence (TADF) compounds via Buchwald-Hartwig cross-coupling with phenoxazine
Semiconductor MaterialsBuilding block for electron transport materials

The molecule's ability to participate in charge transfer processes makes it particularly valuable for developing organic electronic components.

Photoclick Chemistry

A significant application area for 3-Bromophenanthrene-9,10-dione and related phenanthrenequinones is in photoclick chemistry:

Chemistry TypeDescriptionApplicationsSource
PQ-ERA ReactionPhotocycloaddition of phenanthrenequinone (PQ) with electron-rich alkenes (ERA) to form fluorescent cycloadductsBioconjugation, material science, flow synthesis of 18F-positron emission tomography (PET) tracers

Recent research has focused on enhancing the reactivity of phenanthrenequinones through modifications such as thiophene substitution at the 3-position of the PQ scaffold, which significantly increases the population of the reactive triplet state during excitation .

Biological Activities and Medicinal Chemistry

The compound exhibits various biological activities that have attracted interest in medicinal chemistry:

Biological ActivityMechanismPotential ApplicationsSource
Antimicrobial ActivityNot fully elucidated; may involve redox cycling and ROS generationDevelopment of antimicrobial agents
Interaction with BiomoleculesFormation of adducts with nucleophilic sites on proteins and nucleic acidsDrug design, toxicity studies

These biological properties suggest potential therapeutic applications, though more research is needed to fully explore its pharmaceutical potential.

Research Tool in Synthetic Chemistry

3-Bromophenanthrene-9,10-dione serves as a valuable building block in synthetic chemistry:

Use in SynthesisEnd ProductsValueSource
Intermediate for complex moleculesHeterocyclic compounds, dyes, specialized materialsEnables functionalization through the reactive bromine position
Precursor for cross-coupling reactionsSubstituted phenanthrenequinonesAllows for introduction of diverse functional groups

The presence of the bromine atom at the 3-position makes this compound particularly useful for further functionalization through various cross-coupling reactions, enabling the synthesis of more complex molecules .

Hazard TypeClassificationPrecautionary MeasuresSource
Skin IrritationH315: Causes skin irritationWear protective gloves; wash skin thoroughly after handling
Eye IrritationH319: Causes serious eye irritationWear eye protection; wash eyes thoroughly if exposed
Acute Toxicity (Oral)H302: Harmful if swallowed (50% probability)Do not eat, drink, or smoke when using this product
ParameterRecommendationSource
Storage TemperatureRoom temperature (preferably in a cool and dark place, <15°C)
Environmental ConditionsAway from moisture
Storage PeriodWhen stored at -80°C: use within 6 months
When stored at -20°C: use within 1 month
Solubility ConsiderationsFor stock solutions, select appropriate solvents based on solubility; store in separate packages to avoid repeated freezing and thawing

Proper handling procedures include using appropriate personal protective equipment, working in well-ventilated areas, and following standard laboratory safety practices for chemical compounds .

Recent Research Developments

Recent scientific investigations have expanded our understanding of 3-Bromophenanthrene-9,10-dione and related compounds, opening new avenues for applications.

Enhanced Photoclick Chemistry

Research has focused on improving the efficiency of photoreactions involving phenanthrenequinones:

Research FocusFindingSignificanceSource
Triplet State ReactivityThiophene substitution at the 3-position boosts reactivity of the PQ triplet stateSignificantly increases photoreaction quantum yield (up to 98%)
Application in PET Tracer SynthesisFlow synthesis of 18F-PET tracers using PQ-mediated photo-ligationAllows high functional group tolerance, fast radiolabeling, and high radiochemical conversions

These advancements have led to more efficient photoclick reactions with unprecedented reactivity, expanding the potential applications in bioconjugation and material science .

Development of Advanced Materials

The compound has been utilized in the synthesis of advanced materials for electronic applications:

Material TypeSynthesis ApproachPerformanceSource
TADF Compounds for OLEDs3-Bromophenanthrene-9,10-dione combined with phenoxazine via Buchwald-Hartwig cross-couplingOLEDs based on derived compounds achieved external quantum efficiencies of 25.2%—the highest among red TADF OLEDs

This research demonstrates the significant potential of 3-Bromophenanthrene-9,10-dione derivatives in developing high-performance materials for next-generation electronic devices .

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